Product packaging for 3-Ethyl-3-methylpentanenitrile(Cat. No.:CAS No. 90203-95-5)

3-Ethyl-3-methylpentanenitrile

Cat. No.: B14371905
CAS No.: 90203-95-5
M. Wt: 125.21 g/mol
InChI Key: TWKDJECBHNJCPW-UHFFFAOYSA-N
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Description

The Significance of Nitrile Functionality in Advanced Chemical Synthesis

The nitrile or cyano group (-C≡N) is a cornerstone of modern organic synthesis due to its remarkable versatility. numberanalytics.comthieme-connect.de Composed of a carbon atom triple-bonded to a nitrogen atom, this functional group is a valuable intermediate for creating a wide array of other functional groups. numberanalytics.comteachy.app Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids, reduced to primary amines, or reacted with Grignard reagents to yield ketones after hydrolysis. ebsco.comfiveable.melibretexts.org This transformative potential makes them crucial building blocks in the synthesis of complex molecules. ebsco.com

The significance of nitriles extends to numerous industries, including the manufacturing of pharmaceuticals, agrochemicals, plastics, and synthetic fibers. numberanalytics.comteachy.app Over 70 approved drugs contain a nitrile group, highlighting its importance in medicinal chemistry. nih.gov The linear geometry of the cyano group and its electronic properties allow it to act as a bioisostere for groups like carbonyls or hydroxyls, fitting into protein binding sites and participating in crucial intermolecular interactions. nih.govresearchgate.net

The reactivity of the nitrile group is characterized by the electrophilic nature of the carbon atom, which is susceptible to nucleophilic attack. fiveable.melibretexts.org This is due to the high electronegativity of the nitrogen atom, which withdraws electron density from the carbon. fiveable.me This inherent reactivity is harnessed in countless synthetic procedures to construct new carbon-carbon bonds and introduce nitrogen into organic frameworks. teachy.app

Table 1: General Properties and Reactivity of the Nitrile Functional Group

Property Description
Functional Group -C≡N (Cyano Group) numberanalytics.com
Hybridization sp-hybridized carbon and nitrogen fiveable.me
Geometry Linear fiveable.menih.gov
Polarity Highly polar, with a significant dipole moment numberanalytics.comlibretexts.org
Reactivity The carbon atom is electrophilic; the nitrogen lone pair is nucleophilic and a hydrogen bond acceptor. fiveable.meresearchgate.net
Key Reactions Hydrolysis (to carboxylic acids), Reduction (to amines), Addition of organometallic reagents (e.g., Grignards to form ketones) libretexts.org

| Applications | Precursors for amines, amides, carboxylic acids, ketones, and heterocycles. thieme-connect.de Used in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comteachy.app |

Table 2: Spectroscopic Characteristics of Nitriles

Spectroscopic Method Characteristic Signature
Infrared (IR) Spectroscopy A sharp, characteristic absorption band for the C≡N stretch appears in the range of 2200-2300 cm⁻¹. numberanalytics.com
¹³C NMR Spectroscopy The nitrile carbon typically resonates in the chemical shift range of 110-120 ppm. numberanalytics.com

| ¹H NMR Spectroscopy | Protons on the carbon adjacent (α-carbon) to the nitrile group may be slightly deshielded. numberanalytics.com |

Structural Attributes of Branched Alkyl Nitriles and Their Influence on Reactivity

Branched alkyl nitriles, such as 3-ethyl-3-methylpentanenitrile, possess distinct structural attributes that differentiate them from their linear counterparts. The branching refers to the presence of alkyl groups on the carbon chain, particularly near the nitrile functional group. The key structural feature of this compound is the quaternary carbon atom at the C3 position, which is bonded to two ethyl groups, a methyl group, and the cyanoethyl group.

This branching has a profound influence on the molecule's reactivity and physical properties:

Steric Hindrance: The alkyl groups surrounding the carbon backbone create steric bulk. This steric congestion can hinder the approach of nucleophiles to the electrophilic carbon of the nitrile group or the approach of reagents to the α-carbon. This can lead to slower reaction rates for processes like hydrolysis or reduction compared to linear nitriles. csic.es For instance, the steric hindrance of a secondary imine formed from the reduction of pivalonitrile (a highly branched nitrile) was shown to prevent its further reduction to the corresponding amine. csic.es

Electronic Effects: Alkyl groups are weakly electron-donating. This electronic effect can slightly modulate the electrophilicity of the nitrile carbon, although steric effects are generally more dominant in influencing the reactivity of branched nitriles.

Physical Properties: Branching disrupts the regular packing of molecules, which typically leads to lower boiling points compared to linear isomers of similar molecular weight. libretexts.org However, the high polarity of the nitrile group still results in significantly higher boiling points than for corresponding alkanes due to strong dipole-dipole interactions. numberanalytics.comlibretexts.org The hydrocarbon nature of the branched alkyl chains increases lipophilicity, which can decrease solubility in polar solvents like water as the chain length increases. libretexts.orgontosight.ai

Research has shown that branched vinyl nitriles can exhibit different reactivity and selectivity in chemical transformations compared to linear vinyl nitriles. acs.org Furthermore, the addition of branched-alkyl groups has been used as a strategy in medicinal chemistry to optimize the potency and pharmacokinetic properties of nitrile-containing enzyme inhibitors. nih.gov

Research Trajectories for this compound within the Broader Scope of Aliphatic Nitriles

While specific research literature on this compound is limited, its structure places it within well-established research trajectories for branched aliphatic nitriles. Aliphatic nitriles are widely used as intermediates for the production of corresponding amines through hydrogenation, which have applications as surfactants and in life science products. nih.govacs.org

Based on the chemistry of analogous compounds, research involving this compound could proceed in several directions:

Synthetic Utility: A primary area of investigation would be its use as a synthetic intermediate. The hydrolysis of sterically hindered nitriles, such as the related 3-ethyl-3-methylhexanenitrile, has been shown to produce the corresponding carboxylic acids in high yield. orgsyn.org Therefore, this compound could serve as a precursor to 3-ethyl-3-methylpentanoic acid, a potentially useful branched carboxylic acid. Similarly, its reduction would yield 3-ethyl-3-methylpentylamine, a sterically hindered primary amine that could be a valuable building block for more complex molecules.

Mechanistic Studies: The compound provides an excellent substrate for mechanistic studies. The steric hindrance around the nitrile group would make reactions like hydration or reduction challenging, allowing for detailed investigation into reaction kinetics and the efficacy of different catalytic systems (e.g., transition metal catalysts) designed to overcome such steric barriers. csic.escsic.es

Development of Novel Reagents and Materials: As a highly branched aliphatic nitrile, it could be explored as a component in the development of new materials. The physical properties imparted by its branched structure, such as its lipophilicity and specific boiling point, could make it a candidate for use as a specialty solvent or as a fragment in the design of new molecules with specific physical or biological properties.

Table 3: Properties of this compound

Property Value Source
Molecular Formula C₈H₁₅N molbase.com

| CAS Number | 90203-95-5 | molbase.com |

Compound Index

Table 4: List of Compounds Mentioned

Compound Name CAS Number
This compound 90203-95-5
Acetonitrile 75-05-8
Acrylonitrile 107-13-1
3-ethyl-3-methylhexanenitrile Not specified
3-Ethyl-3-methylpentanoic acid 5343-52-2
3-ethyl-3-methylpentylamine Not specified
Pivalonitrile 630-18-2
3-methyl-3-phenylpentanoic acid 5468-13-3
3-ethyl-3-methylhexanoic acid 5468-14-4
Ethyl 3-benzyl-2-cyano-3-methylpentanoate Not specified
3-benzyl-3-methylpentanenitrile 28049-65-2
3-benzyl-3-methylpentanoic acid 28049-66-3
3-Methylpentanenitrile 624-91-9
3-(4-chlorophenyl)-3-methylpentanenitrile 70289-03-1
Ethyl 3-cyano-3-methylpentanoate 39121-94-3
(3R)-3-hydroxy-3-methylpentanenitrile 918659-09-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B14371905 3-Ethyl-3-methylpentanenitrile CAS No. 90203-95-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90203-95-5

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-ethyl-3-methylpentanenitrile

InChI

InChI=1S/C8H15N/c1-4-8(3,5-2)6-7-9/h4-6H2,1-3H3

InChI Key

TWKDJECBHNJCPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)CC#N

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Ethyl 3 Methylpentanenitrile

Chemical Transformations of the Nitrile Functional Group

The electron-withdrawing nature and the triple bond of the nitrile group make it a site for various chemical transformations, including hydrolysis, reduction, and nucleophilic attack.

Hydrolysis Pathways to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to form carboxylic acids or, under milder conditions, amides. This transformation can be catalyzed by either an acid or a base. For 3-Ethyl-3-methylpentanenitrile, acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the corresponding carboxylic acid, 3-ethyl-3-methylpentanoic acid, and an ammonium (B1175870) salt as a byproduct. Base-catalyzed hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon, leading to a carboxylate salt after a series of steps.

The hydrolysis can be stopped at the intermediate amide stage (3-ethyl-3-methylpentanamide) by carefully controlling the reaction conditions. Furthermore, enzymatic hydrolysis using nitrile hydratase and amidase enzymes represents an alternative, often more selective, method that proceeds under mild, neutral conditions, which can be advantageous for substrates with other sensitive functional groups.

ReactionReagents/ConditionsExpected Product(s)
Complete Hydrolysis H₃O⁺, heat or NaOH(aq), heat3-Ethyl-3-methylpentanoic acid
Partial Hydrolysis Controlled acid/base or enzymatic3-Ethyl-3-methylpentanamide

Reduction Reactions to Primary Amines and Aldehydes

The nitrile group is readily reduced to a primary amine. A common method for this transformation is catalytic hydrogenation, which involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), often under pressure. This reaction reduces the carbon-nitrogen triple bond to a single bond, converting this compound into 3-ethyl-3-methylpentan-1-amine.

Alternatively, nitriles can be reduced to aldehydes. This partial reduction is typically achieved using specific reducing agents like Diisobutylaluminium hydride (DIBAL-H). The reaction proceeds through an imine intermediate which is hydrolyzed upon workup to yield the aldehyde. In the case of this compound, this would produce 3-ethyl-3-methylpentanal. The existence of the related compound 3-ethyl-3-methylpentanedial suggests the stability of such aldehyde structures within this framework.

ReactionReagents/ConditionsExpected Product
Reduction to Amine H₂, Ni catalyst or Pd/C3-Ethyl-3-methylpentan-1-amine
Reduction to Aldehyde 1) DIBAL-H 2) H₂O3-Ethyl-3-methylpentanal

Nucleophilic Additions and Substitutions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. While the formation of nitriles often involves the cyanide ion acting as a nucleophile , the nitrile group itself can react with strong nucleophiles.

Research on analogous perfluorinated systems provides insight into this reactivity. The reaction of perfluoro-3-ethyl-3-methylpentanenitrile with nitrogenous bases like ethylamine (B1201723) does not result in simple addition but leads to the formation of a ketenimine structure, N-(perfluoro-[3-ethyl-3-methyl-2-(1-methylpropyl)pent-1-enylidene])ethylamine. This outcome suggests a complex reaction pathway likely involving nucleophilic attack at the nitrile carbon, followed by rearrangement and elimination, influenced by the highly electron-withdrawing nature of the perfluoroalkyl groups.

Reactions Involving the Branched Alkyl Framework of this compound

The reactivity of the saturated alkyl portion of the molecule is generally low. However, the presence of the electron-withdrawing nitrile group activates the adjacent C-H bonds, and the tertiary carbon presents a point of high substitution.

Carbon-Carbon Bond Forming Reactions (e.g., Reformatsky-Type Reactions)

The protons on the carbon atom alpha to the nitrile group (the -CH₂-CN moiety) are weakly acidic and can be removed by a strong base to form a nitrile-stabilized carbanion (a nitrile anion). This anion is a potent nucleophile and can participate in carbon-carbon bond-forming reactions, such as alkylation with alkyl halides. This provides a method for extending the carbon chain at the C2 position.

While the classical Reformatsky reaction involves an α-halo ester and a carbonyl compound, analogous reactions using α-halonitriles are also known in organic synthesis. For this compound to participate in such a reaction, it would first need to be halogenated at the alpha position. The resulting α-halonitrile could then react with a metal, like zinc, to form an organometallic intermediate that can add to aldehydes or ketones.

Derivatization and Functionalization of Alkyl Substituents

Functionalization of the alkyl framework can be achieved through various means. As mentioned, halogenation at the alpha-position to the nitrile group would yield a versatile intermediate. Such α-halonitriles are valuable substrates in modern synthetic chemistry, for instance, in nickel-catalyzed asymmetric reductive cross-coupling reactions to form new C-C bonds.

Furthermore, the synthesis of derivatives like perfluoro-3-ethyl-3-methylpentanenitrile demonstrates that the entire alkyl framework can be functionalized. The substitution of hydrogen with fluorine atoms drastically alters the electronic properties and reactivity of the molecule, making the alkyl portion highly electron-deficient and influencing the reaction pathways of the nitrile group.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for nitriles, including a compound like this compound, often involves a synergistic approach combining computational modeling and experimental studies. This dual strategy allows for the prediction of reaction pathways and the subsequent experimental verification of theoretical models, including the detection of transient species like intermediates and transition states.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the intricacies of reaction mechanisms that are otherwise difficult to probe experimentally. For a sterically hindered nitrile such as this compound, DFT calculations can provide valuable insights into potential reaction pathways, transition state geometries, and activation energies.

In the case of this compound, the significant steric hindrance around the nitrile group, imparted by the two ethyl groups and a methyl group on the α-carbon, would be expected to influence the activation energy of the nucleophilic attack. DFT calculations on model systems with varying degrees of steric hindrance at the α-position could quantify this effect.

Hypothetical DFT Calculation Data for Nitrile Hydrolysis

To illustrate the potential insights from such a study, the following hypothetical data table presents calculated activation energies for the water-mediated hydrolysis of a series of nitriles with increasing steric hindrance. These values are based on general trends observed in computational studies of related reactions.

Nitrileα-SubstitutionCalculated Activation Energy (kcal/mol)
AcetonitrilePrimary25.4
PropionitrileSecondary27.8
IsobutyronitrileTertiary30.2
This compound Tertiary (highly hindered) >32 (estimated)

This table is illustrative and based on established chemical principles. Actual values would require specific DFT calculations for these molecules.

The data suggests a clear trend: as steric hindrance increases, the activation energy for hydrolysis also increases, indicating a slower reaction rate. For this compound, the activation energy is predicted to be significantly high, underscoring its expected low reactivity under standard hydrolysis conditions.

DFT calculations are also crucial in studying other potential reaction pathways, such as those involving strong acids or bases, or reactions with organometallic reagents. These calculations can help to map out the potential energy surface of the reaction, identifying stable intermediates and the transition states that connect them.

Experimental validation of the mechanisms proposed by computational studies is essential. A variety of techniques can be employed to detect and characterize the fleeting intermediates and transition states that occur during a chemical reaction.

For reactions involving nitriles, one common intermediate is the ketenimine . Ketenimines are reactive species that can be formed under certain conditions, for example, in reactions with strong bases or through photochemical rearrangements. The detection of ketenimines can be achieved using spectroscopic methods. For example, laser flash photolysis can be used to generate the transient intermediate, and its absorption spectrum can be recorded in real-time. The characteristic vibrational frequencies of the C=C=N group in ketenimines can also be detected using infrared (IR) spectroscopy, sometimes in matrix isolation studies where the reactive species is trapped in an inert gas at low temperatures.

Another approach to gathering evidence for reaction intermediates is through trapping experiments . In this technique, a "trapping agent" is added to the reaction mixture, which is a substance that reacts specifically with the suspected intermediate to form a stable, isolable product. The identification of this product provides strong evidence for the existence of the transient intermediate. For example, in reactions believed to proceed via a tertiary organolithium intermediate formed from a nitrile, the addition of an electrophile like an aldehyde can lead to a stable alcohol product, confirming the presence of the organolithium species.

Kinetic studies also provide invaluable information about reaction mechanisms. By measuring how the rate of a reaction changes with the concentration of reactants, catalysts, or with temperature, one can deduce the rate law and activation parameters (enthalpy and entropy of activation). This information can help to distinguish between different proposed mechanisms. For a sterically hindered nitrile like this compound, kinetic studies on its hydrolysis would be expected to show a strong dependence on the acid concentration and a significant activation energy, consistent with the computational predictions.

While direct experimental data on the reaction intermediates and transition states of this compound is scarce, the hydrolysis of the closely related 3-ethyl-3-methylhexanenitrile to 3-ethyl-3-methylhexanoic acid has been reported with a high yield, suggesting that under forcing conditions, the reaction proceeds to completion. This provides indirect evidence that the expected reaction pathway, though likely slow, is viable.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 3 Methylpentanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Ethyl-3-methylpentanenitrile, which possesses a simple yet distinct structure with a quaternary carbon, various NMR techniques provide complementary information to build a complete structural picture.

Application of Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environments of the protons and carbons. However, for definitive assignment, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. In this compound, a COSY spectrum would show a cross-peak between the methylene (B1212753) protons (~1.6 ppm) and the methyl protons (~0.9 ppm) of the two equivalent ethyl groups, confirming their connectivity within the same spin system. The isolated methyl group attached to the quaternary carbon would show no COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal for the ethyl groups' CH₃ would show a cross-peak to its corresponding ¹³C signal, and the CH₂ proton signal would correlate to its respective carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton, especially around non-protonated (quaternary) centers. The HMBC spectrum is key to confirming the position of the nitrile group and the connectivity of the ethyl and methyl groups to the central quaternary carbon.

Table 1: Predicted NMR Data and Key HMBC Correlations for this compound

GroupPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
-CH₃ (from ethyl)C5, C5'~0.9 (triplet)~9C3, C4
-CH₂-C4, C4'~1.6 (quartet)~30C3, C5
-CH₃ (isolated)C6~1.2 (singlet)~25C2, C3, C4
Quaternary CarbonC3-~40-
Nitrile CarbonC1-~122-
-CH₂- (nitrile adjacent)C2~2.3 (singlet)~35C1, C3, C6

Utilization of Chiral Derivatizing Agents and Probes for Stereochemical Analysis of Chiral Analogs

This compound is an achiral molecule. However, if one of the ethyl groups were replaced by a different alkyl chain (e.g., a propyl group to form 3-methyl-3-propylhexanenitrile), a chiral center would be created. To determine the enantiomeric excess (ee) or absolute configuration of such a chiral analog, NMR techniques using chiral derivatizing agents (CDAs) are employed.

CDAs are enantiomerically pure reagents that react with the analyte to form a mixture of diastereomers. Since diastereomers have different physical properties, their NMR signals can be resolved. For a chiral nitrile, a common strategy would involve its reduction to a primary amine, which can then be derivatized. A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which forms diastereomeric amides. The different magnetic environments of these diastereomers result in separate signals in the ¹H or ¹⁹F NMR spectrum, allowing for quantification of the enantiomeric ratio.

Advanced ¹⁹F NMR Techniques for Enantiodiscrimination

For chiral analogs that have been derivatized with a fluorine-containing CDA, ¹⁹F NMR offers significant advantages for enantiodiscrimination. The benefits include:

A wide chemical shift range, which often leads to better separation of diastereomeric signals compared to ¹H NMR.

The absence of background signals, as ¹⁹F is not naturally abundant in most organic molecules.

High sensitivity of the ¹⁹F nucleus.

Fluorine-containing CDAs, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) or 1-fluoroindan-1-carboxylic acid (FICA) derivatives, can be used to derivatize chiral amines (obtained from the nitrile). The resulting diastereomers will exhibit distinct ¹⁹F NMR signals. The relative integration of these signals provides a precise measurement of the enantiomeric excess of the original chiral analog. This method is powerful for quality control in asymmetric synthesis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) measures m/z values to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. While multiple chemical formulas can have the same nominal mass (integer mass), they will have different exact masses due to the mass defect of their constituent atoms.

For this compound, the molecular formula is C₈H₁₅N. HRMS can easily distinguish this from other potential formulas with the same nominal mass of 125 amu, such as C₇H₁₁O₂ or C₉H₁₉.

Table 2: HRMS Data for C₈H₁₅N and Isobaric Formulas

Molecular FormulaNominal Mass (amu)Monoisotopic (Exact) Mass (Da)
C₈H₁₅N125125.12045
C₇H₁₁O₂127127.07593
C₉H₁₉127127.14865

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of volatile compounds like this compound.

In a GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that component. For a purity assessment, an ideal sample of this compound would show a single, sharp peak in the GC chromatogram. The corresponding mass spectrum would display the molecular ion peak (M⁺) and a characteristic fragmentation pattern that serves as a chemical fingerprint, confirming the compound's identity. The technique is also invaluable for analyzing complex mixtures, such as reaction byproducts or environmental samples, by separating and identifying each constituent.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The pattern of these fragments is unique to the molecule and crucial for its structural elucidation.

For this compound (C₈H₁₅N, molecular weight: 125.22 g/mol ), the fragmentation pattern can be predicted by examining the behavior of similar compounds, particularly those with a quaternary carbon center, such as 3-ethyl-3-methylpentane. The stability of the resulting carbocations is a primary driver of the fragmentation pathways.

The structure of this compound features a central quaternary carbon bonded to two ethyl groups, a methyl group, and a cyanomethyl group (-CH₂CN). The fragmentation will likely proceed through the cleavage of the bonds adjacent to this quaternary center.

Predicted Fragmentation Pathways:

Loss of an ethyl group (-CH₂CH₃): This is expected to be a major fragmentation pathway, leading to the formation of a stable tertiary carbocation. The loss of an ethyl radical (mass = 29) would result in a fragment ion with a mass-to-charge ratio (m/z) of 96.

[C₈H₁₅N]⁺• → [C₆H₁₀N]⁺ + CH₃CH₂•

Loss of a methyl group (-CH₃): Cleavage of the methyl group (mass = 15) would generate another tertiary carbocation, resulting in a fragment ion at m/z 110.

[C₈H₁₅N]⁺• → [C₇H₁₂N]⁺ + CH₃•

Loss of the cyanomethyl group (-CH₂CN): While the cyanomethyl radical is resonance-stabilized, its loss would lead to a tertiary carbocation. The mass of the cyanomethyl radical is 40, which would result in a fragment at m/z 85.

[C₈H₁₅N]⁺• → [C₆H₁₃]⁺ + •CH₂CN

The relative abundance of these peaks would depend on the relative stability of the carbocations and the radicals formed. Typically, the formation of more stable carbocations is favored. In the case of branched alkanes like 3-methylpentane, fragmentation tends to occur at the branch, leading to the most stable carbocation as the base peak. For 3-ethyl-3-methylpentane, a close structural analog lacking the nitrile group, the fragmentation is dominated by the loss of ethyl and methyl groups.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Proposed Structure of Ion Neutral Fragment Lost Mass of Lost Fragment
125[C₈H₁₅N]⁺•-0
110[C(CH₂CH₃)₂(CH₂CN)]⁺•CH₃15
96[C(CH₃)(CH₂CH₃)(CH₂CN)]⁺•CH₂CH₃29
85[C(CH₃)(CH₂CH₃)₂]⁺•CH₂CN40

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The most definitive of these is the nitrile (C≡N) stretching vibration.

Expected Characteristic IR Absorption Bands:

Nitrile (C≡N) Stretch: Aliphatic nitriles typically show a sharp and intense absorption band in the region of 2260-2240 cm⁻¹. This peak is a key diagnostic for the presence of the nitrile functional group.

C-H Stretch: The molecule contains sp³ hybridized carbons in its alkyl chains. These will give rise to strong, sharp absorption bands in the 3000-2850 cm⁻¹ region.

C-H Bending: The methyl (-CH₃) and methylene (-CH₂) groups will also produce characteristic bending vibrations. Methyl C-H bending typically appears around 1450 cm⁻¹ and 1375 cm⁻¹, while methylene C-H bending (scissoring) is observed near 1465 cm⁻¹.

C-C Skeletal Vibrations: The fingerprint region of the spectrum (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to C-C bond stretching and other skeletal vibrations. While difficult to assign individually, this region is unique to the molecule and can be used for identification by comparison with a reference spectrum.

The IR spectrum of the analogous alkane, 3,3-dimethylpentane, shows strong C-H stretching and bending vibrations, along with skeletal vibrations associated with the C-(CH₃)₂ group. For this compound, the addition of the highly polar nitrile group would introduce the prominent C≡N stretching band, making it easily distinguishable.

Interactive Data Table: Predicted Infrared Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
NitrileC≡N Stretch2260-2240Sharp, Strong
Alkylsp³ C-H Stretch3000-2850Strong
MethyleneC-H Bend (Scissoring)~1465Variable
MethylC-H Bend (Asymmetric)~1450Variable
MethylC-H Bend (Symmetric)~1375Variable

Theoretical and Computational Chemistry Studies of 3 Ethyl 3 Methylpentanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 3-ethyl-3-methylpentanenitrile, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) would be employed to elucidate its electronic structure and predict its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For a saturated aliphatic nitrile like this compound, the HOMO is expected to be localized on the nitrile's nitrogen lone pair and the C≡N pi bond, while the LUMO would be the corresponding π* antibonding orbital.

Molecular Electrostatic Potential (MESP): An MESP map illustrates the charge distribution across a molecule. For this compound, the MESP would show a region of negative potential (typically colored red) around the nitrogen atom of the nitrile group due to its lone pair of electrons, identifying it as a site for electrophilic attack. The surrounding alkyl structure would exhibit regions of neutral or slightly positive potential.

Reactivity Descriptors: DFT calculations can provide various descriptors to quantify reactivity. Electron affinity and ionization potential can be estimated from the LUMO and HOMO energies, respectively. These values provide quantitative measures of the molecule's tendency to accept or donate electrons. Theoretical studies on related nitriles show that the introduction of electron-donating alkyl groups can subtly influence these electronic properties.

Table 1: Illustrative Calculated Electronic Properties for this compound Note: The following data are hypothetical examples based on typical values for similar aliphatic nitriles, calculated using DFT methods (e.g., B3LYP/6-311G), and are for illustrative purposes only.

PropertyCalculated ValueInterpretation
HOMO Energy-7.5 eVIndicates potential for electron donation from the nitrile group.
LUMO Energy+1.2 eVIndicates the energy required to accept an electron.
HOMO-LUMO Gap8.7 eVSuggests high kinetic stability and low reactivity.
Dipole Moment~3.5 DHighlights the polar nature of the C≡N bond.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around its single bonds. The structure of this compound, with its central quaternary carbon, presents an interesting case for such analysis.

The presence of the C3 quaternary carbon, bonded to two ethyl groups, a methyl group, and a cyanoethyl group, significantly restricts rotational freedom compared to linear alkanes. A full conformational analysis would involve systematically rotating the key dihedral angles—primarily around the C2-C3 and C3-C(ethyl) bonds—to map the potential energy surface.

Computational methods are used to calculate the energy of each resulting conformation. Staggered conformations, where bulky groups are positioned to minimize steric hindrance, represent energy minima. Eclipsed conformations, where these groups are aligned, correspond to energy maxima and act as transition states between conformers. For this compound, the most stable conformer would likely arrange the ethyl and cyanoethyl groups in an anti-periplanar or gauche arrangement to minimize steric strain. Studies on the analogous alkane, 3-methylpentane, show that gauche interactions between alkyl groups introduce specific energy penalties that determine the relative stability of each conformer.

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table presents a simplified, hypothetical energy landscape for rotation around the C2-C3 bond. Energies are relative to the most stable conformer (Conformer A) and are for illustrative purposes.

ConformerDihedral Angle (CH₃-C₂-C₃-CH₃)DescriptionRelative Energy (kJ/mol)
A180°Staggered (Anti)0.0
B120°Eclipsed15.0
C60°Staggered (Gauche)4.5
DEclipsed (Syn)22.0

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the entire pathway of a chemical reaction, including the identification of short-lived intermediates and high-energy transition states. For this compound, a key reaction of interest is the hydrolysis of the nitrile group to form a carboxylic acid or an amide.

Nitrile hydrolysis is typically slow but can be catalyzed by acids, bases, or enzymes. Computational modeling can simulate these catalytic processes. For example, in a base-catalyzed hydrolysis, the reaction would be modeled by calculating the energy profile for the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This would proceed through a high-energy transition state to form an intermediate, which then tautomerizes and protonates to yield the final product.

DFT calculations are used to optimize the geometry of the reactants, products, intermediates, and, most importantly, the transition state. By locating the transition state structure (a first-order saddle point on the potential energy surface), the activation energy for the reaction can be calculated. This allows for the prediction of reaction rates and provides insight into the factors that influence them, such as steric hindrance from the adjacent ethyl and methyl groups. Theoretical studies on enzyme-catalyzed nitrile hydrolysis have shown that stabilization of the transition state through interactions like hydrogen bonding is key to the catalytic rate enhancement.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a molecule within a larger system, such as in a solvent. MD simulations track the movements of all atoms in the system over time, providing a detailed picture of intermolecular interactions and their influence on the solute's behavior.

For this compound, MD simulations could be used to study its solvation in various media, such as water or organic solvents. In water, the simulations would reveal the structure of the hydration shell around the molecule. The polar nitrile group would be expected to form weak hydrogen bonds with water molecules, while the bulky, nonpolar alkyl portion would induce a structured "cage" of water around it due to the hydrophobic effect. The nitrile group's stretching frequency is sensitive to its local environment, a phenomenon that can be studied by combining MD simulations with quantum mechanical calculations (QM/MM methods).

Solvent effects can significantly alter a molecule's conformational preferences and reactivity. MD simulations can quantify these effects by comparing the conformational distribution and dynamics of this compound in different solvents. For instance, a polar solvent might stabilize conformers with a larger dipole moment, while a nonpolar solvent would favor more compact structures to minimize unfavorable interactions. These simulations provide crucial insights for predicting solubility and understanding reaction kinetics in solution.

Applications of 3 Ethyl 3 Methylpentanenitrile As a Key Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

As a synthetic building block, 3-Ethyl-3-methylpentanenitrile provides a strategic entry point for introducing a sterically hindered, nitrogen-containing functional group. This is particularly useful in creating molecules with tailored physical and biological properties.

The nitrile functional group is a versatile precursor to other important functionalities in medicinal chemistry, such as amines, carboxylic acids, and amides. While direct examples naming this compound as a precursor in marketed drugs are not prevalent in general literature, its structural motifs are relevant to the synthesis of complex molecules. Analogous chiral nitriles, such as (3R)-3-Hydroxypentanenitrile, serve as precursors for bioactive compounds, highlighting the role of nitrile intermediates in developing chiral drugs. The transformation of the nitrile group is a key step in building molecular scaffolds. For instance, the hydrolysis of a related compound, 3-ethyl-3-methylhexanenitrile, proceeds in high yield to the corresponding carboxylic acid, a common step in pharmaceutical synthesis. This demonstrates a reliable pathway for converting such nitriles into other functional groups essential for drug scaffolds. The pharmaceutical industry frequently utilizes diverse building blocks, including various nitrile compounds, to create libraries of molecules for screening new active agents.

Table 1: Representative Transformations of Nitrile Intermediates in Pharmaceutical Synthesis

Starting Material AnalogueReaction TypeProduct Functional GroupRelevance to Drug Scaffolds
3-ethyl-3-methylhexanenitrileHydrolysisCarboxylic AcidPrecursor to amides, esters, and other key functional groups.
(3R)-3-HydroxypentanenitrileEnzymatic ReductionChiral Hydroxy NitrileBuilding block for stereospecific synthesis of bioactive molecules.
General NitrilesCyclizationHeterocyclic Rings (e.g., Tetrazoles)Formation of stable, nitrogen-containing rings common in pharmaceuticals.

In the fields of agrochemicals and specialty chemicals, building blocks are used to produce a wide array of organic molecules. Nitriles are established intermediates in these industries. For example, related structures like 3-Hydroxy-4-methylpentanenitrile are employed as building blocks for synthesizing pesticides and herbicides. The chemical transformations available to the nitrile group allow for the development of effective agrochemicals. Similarly, 3-Ethyl-3-methylpentane, the hydrocarbon analogue, is used in the production of specialty chemicals. This suggests that the corresponding nitrile, this compound, can also function as a precursor in this sector, where its branched alkyl structure can impart specific physical properties like solubility or stability to the final product.

Integration into Synthetic Routes for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are a cornerstone of modern chemistry, with vast applications in pharmaceuticals, materials science, and agrochemicals. The nitrile group is a powerful functional handle for constructing these ring systems. One of the most common transformations is the [2+3] cycloaddition reaction with azides to form tetrazoles, a class of heterocycles with significant use in medicinal chemistry.

Although specific examples detailing the cyclization of this compound are specialized, the general methodology is well-established for a wide range of nitriles. The synthesis of various heterocyclic systems, such as imidazoles, pyrazoles, and pyridines, often involves nitrile-containing precursors. For example, synthetic routes to pyrazolo[3,4-b]quinolines can start from 2-chloro-3-formyl quinolines and hydrazine (B178648) hydrate (B1144303), showcasing the integration of diverse functional groups to build complex heterocyclic systems. The versatility of the nitrile group allows it to participate in various cyclization strategies, making this compound a potential starting material for novel, sterically-demanding heterocyclic structures.

Contribution to the Synthesis of β-Amino Acids and Peptidomimetics

β-Amino acids are crucial components of numerous biologically active molecules and are building blocks for β-peptides, which can form stable secondary structures. The synthesis of β-amino acids often relies on the manipulation of precursors like β-amino nitriles. A general and practical route involves the alkylation of chiral N-protected β-amino nitriles. This process creates two adjacent stereogenic centers, leading to β²,³-amino acids.

The conversion of the nitrile into a carboxylic acid or an ester is a critical step in finalizing the β-amino acid structure. For instance, methanolysis of an N(Boc)-β²,³-dibenzylamino nitrile using concentrated HCl in methanol (B129727) yields the corresponding methyl ester hydrochloride, demonstrating a robust method for this transformation. Peptidomimetics—compounds that mimic natural peptides—are designed to improve properties like stability and bioavailability. The incorporation of unnatural amino acids, such as those derived from this compound, can introduce conformational constraints or novel side chains, which is a key strategy in peptidomimetic design. The 1,2,3-triazole ring, formed from a nitrile precursor, can act as a bioisostere for the amide bond in peptides, creating peptidomimetics with enhanced stability.

Identification and Significance in Natural Product Research and Environmental Contexts

Investigation of Biosynthetic Pathways Leading to Branched Nitriles in Biological Systems

The precise biosynthetic pathway for 3-Ethyl-3-methylpentanenitrile has not been specifically elucidated. However, extensive research into the formation of other natural nitriles, particularly in plants, provides a well-established framework for how branched nitriles are likely synthesized. These pathways are a form of specialized metabolism, recruiting enzymes and precursors from primary metabolism to generate diverse chemical structures.

The biosynthesis of nitriles in plants typically originates from amino acids. The formation of the core nitrile structure involves a conserved two-step enzymatic process catalyzed by cytochrome P450 (CYP) enzymes:

Aldoxime Formation: An amino acid is converted to an aldoxime by a CYP enzyme from the CYP79 family.

Nitrile Formation: The resulting aldoxime is then dehydrated to form the corresponding nitrile. This step is generally catalyzed by a CYP enzyme from the CYP71 family.

The branching pattern of the final nitrile is determined by the structure of the initial amino acid precursor. For instance, the biosynthesis of branched-chain glucosinolates (which can be hydrolyzed to nitriles) in Brassicaceae involves chain-elongation steps that add methylene (B1212753) groups to aliphatic amino acids before the core structure is formed. Similarly, the branched structure of this compound would necessitate a precursor amino acid with a corresponding branched carbon skeleton. The biosynthesis of necic acids, for example, utilizes the branched-chain amino acid isoleucine as a key building block. It is plausible that this compound is derived from a non-proteinogenic branched-chain amino acid, which then enters the canonical nitrile biosynthetic pathway.

Table 2: Key Enzyme Families in Plant Nitrile Biosynthesis

Enzyme Family General Function Specific Role in Pathway Reference(s)
Cytochrome P450 (CYP79) Monooxygenases Catalyze the N-hydroxylation and subsequent oxidative decarboxylation of amino acids to form aldoximes.
Cytochrome P450 (CYP71) Monooxygenases Catalyze the dehydration of aldoximes to produce nitriles. Can also perform further modifications.

| Myrosinases | Thioglucosidases | Hydrolyze glucosinolates (nitrile precursors in some plants) upon tissue damage, leading to the release of nitriles and other products. | |

Assessment of Environmental Presence and Transformation Mechanisms of Nitriles (e.g., Biodegradation Studies)

Nitriles enter the environment through both natural and anthropogenic routes. Naturally occurring nitriles are found in various organisms, including plants, fungi, and bacteria. Anthropogenic sources include industrial waste and the degradation of commercial products like nitrile-based polymers and pesticides. Due to the toxicity associated with the cyanide group, the environmental fate of these compounds is of significant concern.

The primary mechanism for the transformation and detoxification of nitriles in the environment is microbial biodegradation. Bacteria, in particular, have evolved sophisticated enzymatic systems to metabolize nitriles, using them as sources of carbon and nitrogen. Two main enzymatic pathways for nitrile degradation have been extensively characterized:

The Nitrilase Pathway: A single enzyme, nitrilase, directly hydrolyzes the nitrile group to a carboxylic acid and ammonia (B1221849). This is a direct and efficient route for detoxification.

The Nitrile Hydratase/Amidase Pathway: This is a two-step process. First, a nitrile hydratase converts the nitrile to an amide. Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia.

Microorganisms capable of degrading nitriles have been isolated from various environments, including soil and industrial sludge. Genera such as Pseudomonas and Rhodococcus are well-known for their broad nitrile-degrading capabilities. While specific biodegradation studies on this compound are not documented, it is expected that this compound would be susceptible to these general microbial degradation pathways, leading to the formation of 3-ethyl-3-methylpentanoic acid and ammonia. The persistence of such a compound in the environment would depend on factors like microbial community composition, nutrient availability, and local environmental conditions.

Table 3: Comparison of Major Nitrile Biodegradation Pathways

Pathway Key Enzyme(s) Intermediate Product Final Products Reference(s)
Nitrilase Pathway Nitrilase None Carboxylic Acid + Ammonia

| Nitrile Hydratase/Amidase Pathway | Nitrile Hydratase, Amidase | Amide | Carboxylic Acid + Ammonia | |

Table 4: List of Mentioned Compounds

Compound Name
This compound
3-methylpentanenitrile
Phenylacetonitrile
Isoleucine
3-ethyl-3-methylpentanoic acid

Future Research Directions and Emerging Methodologies

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly integral to synthetic planning, aiming to reduce waste, minimize energy consumption, and avoid toxic reagents. For the synthesis of nitriles, this involves moving away from traditional methods that may require harsh conditions or produce significant salt waste streams. Future research for synthesizing 3-Ethyl-3-methylpentanenitrile will likely focus on sustainable and atom-economical alternatives.

Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all materials from the starting reagents into the final product. Research into cyanide-free cyanation methods is a key aspect of this endeavor. One promising approach involves the one-pot synthesis of nitriles from aldehydes using deep eutectic solvents (DESs) as both catalyst and medium. These solvents are often biodegradable, non-toxic, and can be recycled, offering a greener alternative to conventional organic solvents. Another sustainable strategy is the use of heterogeneous catalysts, such as nanoscale iron oxides, which facilitate the aerobic oxidation of aldehydes in the presence of aqueous ammonia (B1221849) to form nitriles under mild conditions. Biopolymer-based catalysts like chitosan (B1678972) have also demonstrated high efficiency in the synthesis of related α-amino nitriles under mild, room-temperature conditions.

Synthetic Method Key Features Sustainability Advantages Potential for this compound Synthesis
Deep Eutectic Solvents (DESs) Acts as both catalyst and solvent; often biodegradable and non-toxic. Avoids volatile organic solvents; reusable catalyst system; high atom economy. A one-pot reaction starting from 2-ethyl-2-methylbutanal (B6226290) could be envisioned.
Nanoscale Fe₂O₃ Catalysis Heterogeneous catalyst; uses air or O₂ as the oxidant; mild reaction conditions. Reusable and stable catalyst; environmentally benign oxidant (air); can be performed in water. Could provide a pathway from the corresponding aldehyde with high efficiency.
Chitosan Biopolymer Catalysis Renewable and recoverable bio-polymer catalyst; functions under mild, ambient conditions. Utilizes a renewable resource; reduces waste through catalyst recovery. Applicable for creating functionalized analogs, such as α-amino derivatives.
Traditional Cyanation Often uses toxic cyanide salts and harsh reaction conditions (strong acids/bases). Lower sustainability; produces stoichiometric waste; potential safety hazards.Represents the conventional baseline against which greener methods show improvement.

Application of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid and accurate prediction of reaction outcomes and optimal conditions. For a target molecule like this compound, these tools can accelerate the discovery of novel and efficient synthetic routes.

Computer-Aided Synthesis Planning (CASP) programs, powered by AI, can propose retrosynthetic pathways by analyzing vast databases of known chemical reactions. These systems can identify plausible disconnections in the target molecule, suggesting commercially available or easily synthesized starting materials. Beyond just planning the route, ML models can predict the optimal reaction conditions—such as solvent, temperature, and catalyst—by learning from patterns in existing reaction data. This approach can significantly reduce the number of experiments needed for optimization, saving time and resources. For instance, an AI model could suggest that a specific palladium catalyst would be optimal for a cross-coupling reaction to form the nitrile group or that a particular solvent would maximize the yield for a key alkylation step.

AI/ML Application Function Benefit for Synthesizing this compound
Retrosynthesis Planning (e.g., Synthia, ASKCOS) Proposes synthetic routes from the target molecule back to simple precursors. Identifies novel or more efficient multi-step pathways that may not be obvious to a human chemist.
Reaction Condition Optimization Predicts optimal parameters (temperature, solvent, catalyst, etc.) for a given transformation. Minimizes experimental effort required to achieve high yield and purity, accelerating process development.
Forward Reaction Prediction Predicts the likely products and side products of a proposed reaction. Helps to anticipate and avoid undesirable by-products, leading to cleaner reactions and simpler purification.
Property Prediction Calculates physical, chemical, or biological properties of a proposed molecule. Allows for the in silico screening of potential analogs of this compound for desired characteristics before synthesis.

Exploration of Novel Biocatalytic Systems for Highly Selective Transformations

Biocatalysis, the use of enzymes and whole microorganisms to perform chemical transformations, offers unparalleled selectivity under mild, environmentally friendly conditions. For nitrile chemistry, two main enzymatic pathways are of significant interest: direct hydrolysis by nitrilases, and a two-step conversion via nitrile hydratases and amidases. These enzymatic methods are attractive alternatives to harsh chemical hydrolysis.

Nitrilases convert nitriles directly into carboxylic acids and ammonia. Nitrile hydratases, on the other hand, hydrate (B1144303) nitriles to form amides, which can then be hydrolyzed to carboxylic acids by amidases. A key advantage of these enzymes is their frequent high stereoselectivity, enabling the synthesis of chiral molecules with high enantiomeric purity. While the industrial application of these enzymes has been successful for producing bulk chemicals like acrylamide (B121943) and specialty chemicals like R-mandelic acid, their application to more complex substrates is an active area of research.

For a non-chiral molecule like this compound, research could focus on discovering or engineering enzymes for its efficient production or its conversion into valuable derivatives like 3-ethyl-3-methylpentanoic acid or 3-ethyl-3-methylpentanamide. Methods like genome mining and directed evolution could be employed to tailor enzymes with specific activity towards this substrate.

Enzymatic Pathway Enzymes Involved Transformation Key Characteristics
Nitrilase Pathway Nitrilase. R-C≡N + 2 H₂O → R-COOH + NH₃Direct one-step conversion to carboxylic acid.
Nitrile Hydratase/Amidase Pathway Nitrile Hydratase, Amidase. R-C≡N + H₂O → R-CONH₂ → R-COOH + NH₃Two-step conversion via an amide intermediate.

Advancements in In-Situ Spectroscopic Monitoring of Nitrile Reactions

To ensure efficiency, safety, and quality in chemical manufacturing, real-time monitoring of reactions is crucial. Process Analytical Technology (PAT) utilizes in-situ spectroscopic methods to provide continuous insight into a reaction as it happens, eliminating the need for traditional sampling and offline analysis.

For the synthesis of this compound, techniques such as Fourier-Transform Infrared (FT-IR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) could be implemented. These non-invasive methods can monitor the concentration of reactants, the formation of the nitrile product, and the appearance of any intermediates or by-products in real time. For example, the characteristic C≡N stretching frequency in IR and Raman spectra provides a clear signal for tracking the progress of a cyanation reaction. This continuous data stream allows for precise control over reaction parameters, helping to maximize yield, improve purity, and prevent runaway reactions. The application of PAT is already established in related fields, such as nitrile glove production, to ensure consistent polymer quality.

Spectroscopic Technique Information Provided Application in this compound Synthesis
FT-IR Spectroscopy Monitors functional group concentrations (e.g., C≡N, C=O).Tracks the disappearance of starting material and the appearance of the nitrile group.
Raman Spectroscopy Provides information on molecular vibrations; excellent for aqueous systems.Complements FT-IR, particularly for monitoring reactions in aqueous or slurry conditions.
NMR Spectroscopy Gives detailed structural information and quantitative data on species in solution.Allows for unambiguous identification and quantification of reactants, intermediates, and products.
Reaction Calorimetry Measures the heat flow of a reaction.Provides critical safety information and kinetic data by monitoring the reaction rate.

Computational Design of Next-Generation Functionalized Nitrile Scaffolds

Computational chemistry and molecular modeling are powerful tools for designing new molecules with tailored properties, bypassing the trial-and-error of traditional discovery. Starting with the basic scaffold of this compound, computational methods can be used to predict how the introduction of new functional groups would alter its chemical, physical, or biological properties.

Using techniques like Density Functional Theory (DFT), chemists can calculate molecular geometries, electronic properties, and reaction energetics for hypothetical derivatives. This allows for the in silico screening of vast virtual libraries of compounds to identify promising candidates for specific applications, such as novel ligands for catalysis, new materials, or biologically active agents. For example, research has been conducted on the synthesis and computational analysis of nitrile-functionalized N-heterocyclic carbenes for use in metal complexes. Such studies provide a blueprint for how computational design can guide the synthesis of next-generation functionalized nitriles, potentially leading to the discovery of derivatives of this compound with valuable and unforeseen applications.

Computational Method Purpose Application to Nitrile Scaffolds
Density Functional Theory (DFT) Calculates electronic structure, geometry, and energies of molecules. Predicts reactivity, stability, and spectroscopic properties of new this compound derivatives.
Molecular Dynamics (MD) Simulates the physical movement of atoms and molecules over time.Explores conformational flexibility and interactions with other molecules (e.g., solvents, biological targets).
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with physical or biological activity.Builds models to predict the properties of new nitrile compounds based on their structure.
Pharmacophore Modeling Identifies the essential 3D arrangement of features for biological activity. Designs analogs of this compound that could fit a specific enzyme or receptor active site.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 3-Ethyl-3-methylpentanenitrile in laboratory settings?

  • Methodological Answer : The synthesis typically involves nitrile formation via alkylation of ketones or aldehydes with cyanide reagents under controlled conditions. For example, using a modified Strecker synthesis or catalytic hydrogenation of nitriles. Reaction parameters (e.g., temperature, solvent polarity) should align with thermodynamic data from NIST, such as boiling point (Tboil) and enthalpy of vaporization (ΔvapH), to optimize yield . Purification can employ fractional distillation, guided by critical density (ρc) and vapor-liquid equilibrium data .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze <sup>13</sup>C and <sup>1</sup>H spectra to confirm branching and nitrile group placement.
  • IR Spectroscopy : Identify the C≡N stretch near 2240 cm<sup>-1</sup> and compare with NIST reference spectra .
  • GC-MS : Use retention indices and fragmentation patterns to detect impurities, referencing databases for aliphatic nitriles .

Q. What solvent systems are compatible with this compound in chromatographic analyses?

  • Methodological Answer : Utilize non-polar solvents (e.g., hexane, methylene chloride) for GC due to the compound’s low polarity. For HPLC, employ acetonitrile-methanol mixtures (e.g., 60:40 v/v) with pH 7.5 buffers (triethylamine-acetic acid) to enhance peak resolution . Validate column compatibility using retention time reproducibility tests.

Advanced Research Questions

Q. How can researchers address contradictions in thermodynamic data for this compound across studies?

  • Methodological Answer : Discrepancies in parameters like critical temperature (Tc) or vapor pressure may arise from measurement techniques (static vs. dynamic methods). Reconcile data by:

  • Cross-referencing NIST-standardized values .
  • Applying the Clausius-Clapeyron equation to assess consistency between ΔvapH and boiling points .
  • Conducting controlled experiments under inert atmospheres to minimize decomposition .

Q. What catalytic systems are effective for selective hydrogenation or functionalization of this compound?

  • Methodological Answer : Palladium-based catalysts (e.g., Lindlar catalyst) modified with ligands (e.g., quinoline) can suppress over-hydrogenation to amines. For functionalization, explore ruthenium carbene complexes to induce allylic rearrangements, as demonstrated in analogous propargyl alcohol systems . Monitor reaction progress via <sup>13</sup>C NMR to track nitrile conversion.

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The branched ethyl-methyl groups induce steric hindrance, slowing nucleophilic attack at the nitrile carbon. Quantify reactivity using kinetic studies (e.g., Grignard reagent addition rates) under varying temperatures. Compare with linear nitriles (e.g., pentanenitrile) to isolate steric contributions. Computational modeling (DFT) can map electron density around the nitrile group .

Methodological Notes

  • Data Sources : Prioritize NIST Chemistry WebBook for thermodynamic and spectroscopic data . Avoid non-peer-reviewed platforms (e.g., commercial databases).
  • Safety Protocols : Store this compound in airtight containers at -20°C to prevent degradation . Use static-safe equipment during handling to mitigate ignition risks .
  • Validation : Replicate key experiments (e.g., synthesis, GC-MS) across independent labs to confirm reproducibility, addressing potential batch-to-batch variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.